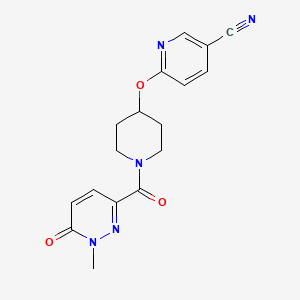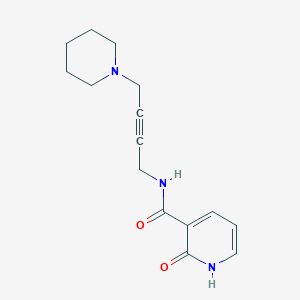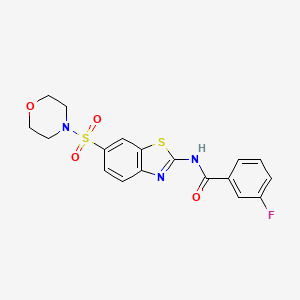
6-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine and piperidine rings would give the molecule a certain degree of rigidity. The carbonyl, ether, and nitrile functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The carbonyl group could undergo reactions such as nucleophilic addition or reduction. The ether linkage might be cleaved under acidic conditions. The nitrile group could be hydrolyzed to a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Reactivity
The compound of interest is involved in the synthesis of heterocyclic compounds, serving as a precursor or intermediary in the creation of diverse chemical structures with potential applications in medicinal chemistry and material science. For instance, enaminones have been explored for their utility in heterocyclic syntheses, demonstrating the versatility of similar compounds in generating novel heterocyclic structures, such as 2,3-dihydropyridazine-4-carboxylic acids, which have significant potential in drug development and other applications (Abdulaziz Alnajjar et al., 2008).
Antimicrobial and Antifungal Activities
Compounds structurally related to the chemical of interest have been synthesized and evaluated for their antimicrobial and antifungal activities. Such studies highlight the potential of these compounds in contributing to the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance. The synthesis and antimicrobial evaluation of nicotinamide derivatives, thieno[2,3-b]-pyridines, and other heterocyclic compounds containing the antipyrine moiety illustrate this application (Ismail M M Othman, 2013).
Biological Activity and Drug Development
The structural framework of the chemical lends itself to the synthesis of pharmacologically active molecules. Studies on indoles and related compounds, for example, have investigated their potential anti-inflammatory, ulcerogenic, and antispasmodic activities, showcasing the broader implications for drug discovery and development (O. Hishmat et al., 1999).
Antiproliferative Activity
A novel class of 6-indolypyridine-3-carbonitrile derivatives, synthesized through a one-pot multicomponent reaction involving structures akin to the compound of interest, exhibited antiproliferative activities against various cancer cell lines. This suggests the compound's potential role in the synthesis of anticancer agents, further emphasizing its importance in medicinal chemistry research (N. El-Sayed et al., 2014).
Wirkmechanismus
Target of Action
The primary target of 6-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is AP-1 . AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections .
Mode of Action
The compound interacts with its target, AP-1, by blocking its mediated luciferase activity . This interaction results in the inhibition of the transcriptional activity of AP-1, thereby modulating the expression of genes regulated by this transcription factor .
Biochemical Pathways
The compound affects the AP-1-NF-κB/MAPK pathway . This pathway plays a crucial role in the regulation of immune responses, inflammation, and other cellular processes . By inhibiting AP-1, the compound can modulate these processes, potentially leading to anti-inflammatory, anti-cancer, and other therapeutic effects .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the modulation of gene expression regulated by AP-1 . This can result in a variety of cellular responses, including anti-inflammatory effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[1-(1-methyl-6-oxopyridazine-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-21-16(23)5-3-14(20-21)17(24)22-8-6-13(7-9-22)25-15-4-2-12(10-18)11-19-15/h2-5,11,13H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKQSRSRFYETRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate](/img/structure/B2377957.png)



![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2377961.png)
![4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2377963.png)



![1-[2-(4-Methylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)piperidine](/img/structure/B2377970.png)
![3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2377973.png)
![2-(1-methyl-1H-indol-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2377975.png)
